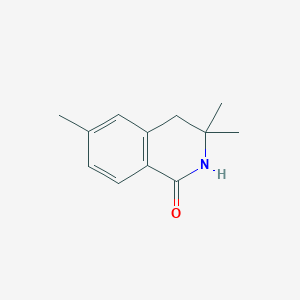

3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

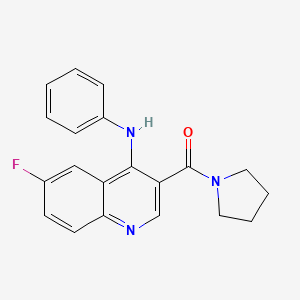

“3,3,6-Trimethyl-1,2,3,4-tetrahydroisoquinolin-1-one” is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . This involves acylation of 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)anilines at the amino group with isobutyryl chloride, reduction of the endocyclic C=N bond in N-[2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)phenyl]isobutyramides, N-alkylation of N-[2-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides to N-[2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)phenyl]isobutyramides, and acid hydrolysis of the latter .Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO . The InChI code is 1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) .Chemical Reactions Analysis

The compound has been used in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 189.25 . The boiling point and other physical properties are not available in the retrieved data .Aplicaciones Científicas De Investigación

Synthesis of Complex Molecules

Research has shown that 1,2,3,4-tetrahydroisoquinoline derivatives serve as starting materials for synthesizing complex molecules, such as lamellarin U and lamellarin G trimethyl ether. These compounds are synthesized through alkylation of a deprotonated alpha-aminonitrile, showcasing a method for introducing acid-sensitive protecting groups for phenolic hydroxy functions, which is a significant step in organic synthesis (J. Liermann & T. Opatz, 2008).

Potential in Pharmaceutical Development

Another research avenue involves the synthesis and evaluation of tetrahydroisoquinoline derivatives for their beta-adrenergic activity and platelet antiaggregatory activity. For instance, positional isomers of trimetoquinol have been synthesized and assessed, revealing differences in biological activity based on the positioning of methoxy groups on the benzyl substituent (D. Miller et al., 1980).

Catalytic Synthesis

The palladium-catalyzed iminoannulation of internal alkynes has been demonstrated as an effective method for preparing a wide variety of substituted isoquinoline and pyridine heterocycles. This methodology underscores the versatility of tetrahydroisoquinoline derivatives in catalytic synthesis, offering a pathway to diverse heterocyclic compounds (K. R. Roesch, Haiming Zhang, & R. Larock, 2001).

Development of Anti-Cancer Agents

A notable application in the field of medicinal chemistry involves the synthesis of 4-tetrazolyl-substituted 3,4-dihydroquinazoline derivatives with anticancer activity. This research highlights the potential of tetrahydroisoquinoline derivatives in the development of novel anticancer drugs, showcasing their broad applicability in synthesis and medicinal chemistry (Jun Xiong et al., 2022).

Advancements in Asymmetric Synthesis

The catalytic asymmetric synthesis of optically active 1,2,3,4-tetrahydroisoquinolines, facilitated by chiral iridium complexes, represents a significant advancement in the field of asymmetric synthesis. This method allows for the direct synthesis of these compounds, which are crucial intermediates for pharmaceutical drugs and drug candidates (Atsuhiro Iimuro et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

3,3,6-trimethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-8-4-5-10-9(6-8)7-12(2,3)13-11(10)14/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJRMNJMCGHQFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC(C2)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986235.png)

![1-(3-Phenylpropyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2986245.png)

![3-benzyl-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986247.png)

![2-Phenylindeno[2,1-b]pyran-9-carbaldehyde](/img/structure/B2986253.png)